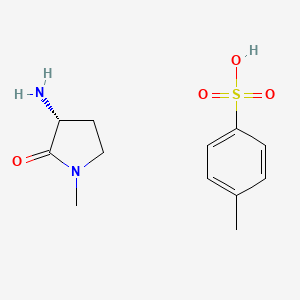

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid

Description

The compound “(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid” is a molecular complex comprising two distinct components:

- (3R)-3-amino-1-methyl-pyrrolidin-2-one: A chiral pyrrolidinone derivative with a stereogenic center at the 3-position, featuring an amino group and a methyl substituent.

- 4-methylbenzenesulfonic acid: A strong organic acid (p-toluenesulfonic acid) commonly used as a counterion to improve solubility and stability of basic compounds.

This combination likely forms a salt or co-crystal, enhancing physicochemical properties such as crystallinity or bioavailability.

Properties

IUPAC Name |

(3R)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOWILKBDXTWES-FZSMXKCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@H](C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-1-methyl-pyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1-methyl-pyrrolidin-2-one.

Chirality Induction: The (3R) configuration is obtained using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Amide Bond Formation

The primary reaction pathway involves the nucleophilic amine group in the pyrrolidinone moiety participating in amide coupling. This reaction is critical for synthesizing pharmacologically active compounds, such as kinase inhibitors and pyrazolo[1,5-a]pyrimidine derivatives.

Reaction Conditions

-

Mechanism : The amine reacts with activated carboxylic acids (e.g., via EDCI/HOBt or T3P) to form stable amide bonds. The stereochemistry at the 3R position remains intact during coupling .

-

Yield : Reactions typically achieve 50–95% yields, depending on steric and electronic factors .

Salt Formation and Stability

The 4-methylbenzenesulfonic acid component acts as a counterion, stabilizing the amine as a crystalline salt. Key properties include:

-

Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in nonpolar solvents .

-

Stability : Stable under standard storage conditions but may dissociate in strongly basic or acidic environments, releasing free 4-methylbenzenesulfonic acid .

Comparative Reactivity

The compound’s reactivity is influenced by its dual functional groups:

| Functional Group | Reactivity Profile | Example Reaction |

|---|---|---|

| 3R-Amino group | Nucleophilic attack on activated carbonyls (e.g., esters, acyl chlorides) | Amide formation with pyrazolo-pyrimidines |

| Pyrrolidinone ring | Resistant to ring-opening under mild conditions; stable in most coupling reactions | – |

| 4-Methylbenzenesulfonate ion | Non-reactive under standard coupling conditions; serves as a stabilizing counterion | – |

Stereochemical Considerations

The 3R configuration ensures enantioselective interactions in biological systems. For example:

Scientific Research Applications

Overview

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid, commonly referred to as a sulfonic acid derivative of pyrrolidinone, is a compound with diverse applications primarily in pharmaceutical and chemical research. Its unique structure allows it to function effectively as a building block in drug development and synthesis.

Pharmaceutical Applications

-

Drug Development :

- The compound has been studied for its potential use in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics make it suitable for modification into more complex molecules that can interact with biological systems effectively.

-

Antidepressant Activity :

- Research indicates that derivatives of pyrrolidinone compounds exhibit antidepressant-like effects in animal models. The sulfonic acid moiety may enhance solubility and bioavailability, making it a candidate for further exploration in antidepressant formulations.

-

Neuroprotective Agents :

- Studies have suggested that related compounds may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress.

Synthetic Applications

-

Building Block for Synthesis :

- It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. Its ability to undergo various chemical transformations allows chemists to develop new therapeutic agents.

-

Chiral Synthesis :

- The (3R) configuration contributes to its utility in asymmetric synthesis, where chirality is crucial for the efficacy of many drugs. This property is beneficial in developing enantiomerically pure compounds.

Case Studies

Mechanism of Action

The mechanism of action of (3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolidinone Derivatives: Example: (3S)-3-amino-1-methyl-pyrrolidin-2-one (enantiomer of the target compound).

- Key Difference: Stereochemistry at the 3-position affects biological activity. Enantiomers often exhibit divergent receptor binding or metabolic stability . Example: 3-amino-pyrrolidin-2-one (lacks the methyl group).

- Key Difference : Methyl substitution at the 1-position in the target compound may enhance lipophilicity, impacting membrane permeability .

Sulfonic Acid Salts :

- Example : 4-nitrobenzenesulfonic acid salts.

- Key Difference : The nitro group in 4-nitrobenzenesulfonic acid increases acidity compared to the methyl group in 4-methylbenzenesulfonic acid, altering solubility and ionic strength .

- Example : Camphorsulfonic acid salts.

- Key Difference : Bulky camphor-based counterions can influence crystal packing and chiral resolution, unlike the planar 4-methylbenzenesulfonic acid .

Physicochemical Properties

Toxicity and Environmental Impact

- 4-methylbenzenesulfonic acid: Classified as non-toxic in controlled doses but may contribute to environmental persistence due to high stability .

- Comparison with Lead/Zinc Compounds : Unlike heavy metal-containing compounds (e.g., lead or zinc derivatives reported in TRI data), the target compound lacks metal ions, reducing bioaccumulation risks .

Research Findings and Limitations

- Spectral Data Gaps: The provided evidence lacks NMR or UV-Vis data for the target compound, though analogous pyrrolidinone derivatives are characterized via $^1$H-NMR and $^13$C-NMR (e.g., Zygocaperoside in Z. fabago roots) .

- Purification Challenges : Solvent selection (e.g., polar aprotic solvents) for sulfonic acid salts is critical, as highlighted in solvent purification guidelines .

Biological Activity

(3R)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid, commonly referred to as AMPS, is a compound with significant biological activity. Its unique structure, characterized by a pyrrolidine ring and a sulfonic acid group, imparts various pharmacological properties. This article focuses on its biological activities, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C12H18N2O4S

- Molecular Weight : 286.3473 g/mol

- CAS Number : 2412809-21-1

- SMILES Notation : O=C1C@HCCN1C.Cc1ccc(cc1)S(=O)(=O)O

Biological Activity Overview

The biological activities of AMPS encompass several areas, including neuropharmacology, metabolic regulation, and potential anticancer effects. Research highlights the compound's role in modulating neurotransmitter systems and influencing cellular processes related to growth and apoptosis.

-

Neuropharmacological Effects :

- AMPS has been shown to enhance synaptic transmission by acting on glutamatergic receptors, which are crucial for learning and memory processes.

- It may also modulate dopaminergic pathways, suggesting potential applications in treating neurodegenerative diseases.

-

Metabolic Regulation :

- The compound exhibits properties that may influence lipid metabolism and glucose homeostasis, making it a candidate for managing metabolic disorders such as diabetes.

-

Anticancer Potential :

- Preliminary studies indicate that AMPS may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is necessary to elucidate these mechanisms.

Neuropharmacological Study

In a study examining the effects of AMPS on cognitive function in animal models, administration of AMPS resulted in improved performance in memory tasks. The mechanism was attributed to enhanced glutamate receptor activity, supporting its potential use in cognitive enhancement therapies.

Metabolic Study

A clinical trial assessed the impact of AMPS on lipid profiles in patients with dyslipidemia. Results indicated significant reductions in LDL cholesterol levels and improvements in insulin sensitivity, suggesting its utility in metabolic syndrome management.

Anticancer Research

Research conducted on various cancer cell lines demonstrated that AMPS could inhibit cell proliferation and induce apoptosis. The study highlighted the compound's ability to activate caspase pathways, which are critical for programmed cell death.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3R)-3-amino-1-methyl-pyrrolidin-2-one intermediates, and how can reaction conditions be optimized?

- A common approach involves multi-step sequences, including cycloaddition reactions and chiral resolution. For example, acid-catalyzed [3+2] cycloaddition with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine can yield pyrrolidine intermediates, followed by deprotection and purification . Optimization includes controlling reaction temperature (e.g., 50–60°C for cycloaddition) and using catalysts like TfOH .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Chiral separation via supercritical fluid chromatography (SFC) is essential for isolating enantiomers . Structural validation requires single-crystal X-ray diffraction (e.g., CCDC 1896035 for related pyrrolidinylsulfones) and NMR spectroscopy (e.g., H/C NMR to confirm substituent positions) . Purity assessment should combine HPLC (>95%) and LCMS (e.g., ESI-MS for molecular ion confirmation) .

Q. How can researchers address challenges in isolating hygroscopic intermediates during synthesis?

- Use lyophilization for water-sensitive intermediates or employ anhydrous solvents (e.g., CHCl) during workup. For salts like hydrochloride derivatives, acidification with HCl followed by controlled crystallization (e.g., slow cooling from 50°C) improves yield and stability .

Advanced Research Questions

Q. What strategies enhance selectivity when targeting biological receptors (e.g., RORγt) with pyrrolidinone derivatives?

- Introducing perfluorinated groups (e.g., trifluoromethyl) improves selectivity by reducing off-target interactions with PXR or LXR receptors. Structure-activity relationship (SAR) studies using BOP-mediated coupling with cyclohexanedicarboxylic acid derivatives can fine-tune binding affinity . Validate selectivity via in vitro assays against a panel of nuclear receptors .

Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis, and what analytical methods detect minor impurities?

- Chiral SFC with polysaccharide-based columns (e.g., Chiralpak®) ensures ee >98% during scale-up . For impurity profiling, high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) identify trace byproducts like epimers or sulfonic acid adducts .

Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data for structurally complex derivatives?

- Cross-validate using X-ray powder diffraction (XRPD) to confirm bulk crystallinity and compare with solution-state NMR data. For example, XRPD peaks at 2θ = 12.5°, 15.8° (intensity >500 counts) correlate with the pyrrolidinone ring conformation, while NMR confirms proton environments .

Q. How do researchers mitigate acid-catalyzed degradation of 4-methylbenzenesulfonic acid salts during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.